molecular formula C17H20N2O2 B13162792 2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide

2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide

Cat. No.: B13162792
M. Wt: 284.35 g/mol
InChI Key: FLAZYNMEKNSLED-UHFFFAOYSA-N
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Description

2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes an aminoethyl group attached to a phenoxy ring, and an acetamide group linked to a methylphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide typically involves a multi-step process:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(2-aminoethyl)phenol with an appropriate acylating agent to form the phenoxy intermediate.

    Acetamide Formation: The phenoxy intermediate is then reacted with 3-methylphenylamine under controlled conditions to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Corresponding oxides and ketones.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to changes in cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide
  • 2-[4-(2-aminoethyl)phenoxy]-N-(2-methylphenyl)acetamide
  • 2-[4-(2-aminoethyl)phenoxy]-N-(3-chlorophenyl)acetamide

Uniqueness

2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for targeted research applications.

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C17H20N2O2/c1-13-3-2-4-15(11-13)19-17(20)12-21-16-7-5-14(6-8-16)9-10-18/h2-8,11H,9-10,12,18H2,1H3,(H,19,20)

InChI Key

FLAZYNMEKNSLED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)CCN

Origin of Product

United States

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